N-(4-methoxyphenyl)thiophene-2-sulfonamide
Description
Significance of Sulfonamide and Thiophene (B33073) Scaffolds in Modern Chemical and Biochemical Sciences
The two foundational scaffolds of N-(4-methoxyphenyl)thiophene-2-sulfonamide are central to the development of modern therapeutic agents.
The sulfonamide group (-SO₂NH-) is a cornerstone in medicinal chemistry. Historically, sulfonamides were the first class of synthetic antimicrobial agents to be widely used, revolutionizing medicine before the advent of penicillin. researchgate.net Beyond their antibacterial properties, which stem from their ability to inhibit dihydropteroate (B1496061) synthase in bacteria, sulfonamides exhibit a vast array of other biological activities. researchgate.net These include anticancer, anti-inflammatory, antiviral, and antidiabetic properties. researchgate.netresearchgate.net Their versatility and established synthetic routes make them a privileged functional group in drug discovery. researchgate.net
The thiophene ring , a five-membered sulfur-containing heterocycle, is another privileged scaffold in pharmaceutical sciences. nih.gov It is a component of numerous FDA-approved drugs and is often considered a bioisostere of a phenyl ring, meaning it can replace a benzene (B151609) ring in a drug molecule without losing biological activity, and sometimes enhancing it. researchgate.net Thiophene derivatives are known to possess a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer activities. researchgate.netnih.govtandfonline.com The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be crucial for a molecule's interaction with biological targets like enzymes and receptors. nih.gov
Overview of this compound within Current Research Paradigms
Direct and detailed research findings on this compound are not present in the reviewed literature. The compound's place in current research can only be inferred from studies on closely related molecules that share the thiophene-2-sulfonamide (B153586) core or the N-aryl sulfonamide structure.
Research on various thiophene sulfonamide derivatives shows their potential as potent and selective enzyme inhibitors. For example, different classes of thiophene sulfonamides have been investigated as inhibitors for enzymes such as carbonic anhydrases, cyclin-dependent kinases, and angiotensin II type 2 receptors. researchgate.netmonash.edunih.gov These studies often involve the synthesis of a library of related compounds to explore structure-activity relationships (SAR), which helps in designing more potent and selective drug candidates.
Given these precedents, this compound is likely synthesized as part of a larger library of compounds for screening against various biological targets. The "4-methoxyphenyl" group, in particular, is a common substituent in medicinal chemistry, often used to explore how electronic and steric properties influence a molecule's activity. Research paradigms for a compound like this would typically involve:
Chemical Synthesis: Development of efficient routes to produce the compound and its analogs.
Biological Screening: Testing its activity against a panel of disease-relevant targets, such as cancer cell lines or specific enzymes.
Computational Studies: Using molecular docking and other in silico methods to predict its binding mode and potential targets.
Without published results from such studies for this compound, any further discussion on its specific research findings would be speculative. The creation of data tables on its biological activity is therefore not possible.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-methoxyphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S2/c1-15-10-6-4-9(5-7-10)12-17(13,14)11-3-2-8-16-11/h2-8,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIMIWWLYIDNIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 4 Methoxyphenyl Thiophene 2 Sulfonamide
Direct Synthesis Approaches to N-(4-methoxyphenyl)thiophene-2-sulfonamide
The most common and direct method for the synthesis of this compound involves the coupling of a thiophene-2-sulfonyl chloride derivative with a methoxy-substituted aniline (B41778).
Reaction of Thiophene-2-Sulfonyl Chloride Derivatives with Methoxy-substituted Anilines
The primary approach for synthesizing this compound is the reaction between thiophene-2-sulfonyl chloride and 4-methoxyaniline (p-anisidine). This reaction is a classic example of sulfonamide bond formation, where the nucleophilic amino group of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the N-S bond.
General Reaction Scheme:
A schematic representation of the synthesis of this compound from thiophene-2-sulfonyl chloride and 4-methoxyaniline.Optimization of Reaction Conditions for Yield and Selectivity
The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time. Dichloromethane is a commonly employed solvent for this type of transformation. researchgate.net The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product.
| Parameter | Condition | Effect on Yield and Selectivity |
| Solvent | Aprotic solvents (e.g., Dichloromethane, THF) | Facilitates dissolution of reactants and prevents side reactions. |
| Base | Organic bases (e.g., Pyridine, Triethylamine) or Inorganic bases (e.g., Sodium carbonate) | Neutralizes HCl byproduct, preventing protonation of the aniline and promoting the reaction. |
| Temperature | 0 °C to room temperature | Lower temperatures can control the exothermic reaction and minimize side product formation. |
| Reaction Time | 2 to 24 hours | Sufficient time is required for the reaction to go to completion. |
Green Chemistry Principles in Synthetic Route Design
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of sulfonamides, including this compound, green chemistry principles focus on the use of less hazardous solvents, minimizing waste, and improving energy efficiency. rsc.orgtandfonline.com One such approach involves conducting the synthesis in aqueous media, which avoids the use of volatile organic solvents. rsc.org Another green approach is the use of mechanosynthesis, a solvent-free method that involves grinding the reactants together in a ball mill. rsc.org These methods aim to reduce the environmental impact of the synthesis while maintaining high yields and purity. rsc.orgtandfonline.comrsc.org
Derivatization Strategies for this compound Analogs
The structural modification of this compound can lead to the development of new analogs with potentially enhanced biological activities. Derivatization can be targeted at either the phenyl or the thiophene (B33073) moiety.
Functionalization of the Phenyl Moiety
The 4-methoxyphenyl (B3050149) ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy (B1213986) group and the sulfonamide nitrogen. This allows for the introduction of various functional groups onto the phenyl ring. Potential functionalization reactions include nitration, halogenation, and Friedel-Crafts acylation. The directing effects of the existing substituents would need to be considered to predict the regioselectivity of these reactions.
| Reaction | Reagents | Potential Products |
| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group on the phenyl ring. |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Introduction of a bromine or chlorine atom on the phenyl ring. |
| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | Introduction of an acyl group on the phenyl ring. |
Modification of the Thiophene Ring System
The thiophene ring can also be functionalized to generate a diverse range of analogs. One common strategy involves the use of a pre-functionalized thiophene starting material, such as 5-bromothiophene-2-sulfonyl chloride, in the initial synthesis. The resulting N-(4-methoxyphenyl)-5-bromothiophene-2-sulfonamide can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a variety of aryl or heteroaryl groups at the 5-position of the thiophene ring. doaj.org
Alterations at the Sulfonamide Nitrogen
The sulfonamide nitrogen atom in this compound is a key site for chemical modification, allowing for the introduction of various alkyl and aryl groups. These transformations, known as N-alkylation and N-arylation, are crucial for creating derivatives with diverse structural and electronic properties.
N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can be achieved through several methods. A notable approach is the "borrowing hydrogen" method, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst. This environmentally benign process generates water as the only byproduct. For instance, iron(II) chloride (FeCl₂) has been successfully used to catalyze the N-alkylation of various sulfonamides with benzylic alcohols, achieving high yields. ionike.com The reaction typically involves heating the sulfonamide and alcohol with a catalytic amount of FeCl₂ and a base like potassium carbonate. ionike.com Other methods involve the use of alkyl halides, although these can sometimes require harsher conditions or lead to unwanted byproducts. nih.gov
N-Arylation: The formation of a nitrogen-aryl bond at the sulfonamide moiety is a more complex transformation, often requiring metal-catalyzed cross-coupling reactions. The Chan-Evans-Lam (CEL) reaction, which is copper-catalyzed, provides a powerful method for N-arylation using arylboronic acids. rsc.org This reaction can be performed under aerobic conditions at room temperature and demonstrates high chemoselectivity, allowing for arylation to occur specifically at the sulfonamide nitrogen. rsc.org Additionally, other transition metals like palladium are used in various cross-coupling strategies to achieve N-arylation of sulfonamides with aryl halides. nih.govresearchgate.net
The table below summarizes general conditions for these transformations, which are applicable to the this compound scaffold.
| Transformation | Reagents | Catalyst System | General Conditions | Byproduct |
| N-Alkylation | Benzylic Alcohols | FeCl₂ / K₂CO₃ | 135 °C, Argon atmosphere | Water |
| N-Arylation | Arylboronic Acids | Copper Salts | Room Temperature, Aerobic | Boronic acid residue |
| N-Arylation | (Hetero)Aryl Halides | Cu₂O / Ligand | 100 °C | Halide Salt |
Advanced Synthetic Techniques Applied to this compound Frameworks
Modern organic synthesis employs a range of sophisticated techniques to improve efficiency, reduce waste, and access complex molecular architectures. These methods are highly relevant for the synthesis and derivatization of frameworks like this compound.
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single vessel to form a final product that incorporates portions of all the starting materials. nih.gov This approach is valued for its operational simplicity, reduction of intermediate isolation steps, and lower solvent and reagent consumption. For the synthesis of thiophene-containing structures, MCRs provide a direct route to highly substituted thiophene rings. nih.gov For example, tetrasubstituted thiophenes can be prepared in a one-pot sequence involving the in-situ generation of a sulfur ylide-like intermediate from an isothiocyanate, an active methylene (B1212753) compound, and an α-haloketone. nih.gov While a direct MCR for this compound is not explicitly detailed, such strategies are fundamental to building the core thiophene ring system efficiently. nih.govresearchgate.net
The general scheme for a one-pot thiophene synthesis is illustrated below.
| Reactant A | Reactant B | Reactant C | Conditions | Product |
| Isothiocyanate | Compound with active methylene group | α-halocarbonyl | Base-catalyzed, Room Temperature | Polysubstituted 2-aminothiophene |
Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which typically uses a palladium catalyst to couple an organoboron compound with a halide or pseudohalide, is particularly powerful for modifying the thiophene ring. doaj.orgnih.gov
This method has been successfully applied to synthesize 5-aryl-thiophene-2-sulfonamide derivatives, which are structurally analogous to this compound. The synthesis starts with 5-bromothiophene-2-sulfonamide (B1270684) and couples it with various aryl boronic acids in the presence of a Pd(0) catalyst. doaj.org This approach is notable for its mild reaction conditions and tolerance of the unprotected sulfonamide group, avoiding the need for protection-deprotection steps. nih.gov
The table below presents examples of 5-aryl-thiophene-2-sulfonamides synthesized via the Suzuki-Miyaura cross-coupling reaction. doaj.org
| Aryl Boronic Acid | Catalyst | Base | Solvent | Product Yield |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 85% |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 88% |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 90% |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 82% |
| 3-Nitrophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 78% |
Electrosynthesis, or organic electrochemistry, has emerged as a sustainable and powerful alternative to traditional chemical synthesis. nih.gov By using electricity as a traceless reagent, electrosynthesis can drive oxidation and reduction reactions under mild, catalyst-free, and oxidant-free conditions. rsc.orgrsc.org
Several electrochemical methods have been developed for the formation of the sulfonamide S-N bond. One prominent strategy involves the direct oxidative coupling of thiols and amines. chemistryviews.orgtue.nl In this process, the reaction is carried out in an electrochemical cell, often a flow reactor, where the thiol and amine are oxidized at the anode to form the sulfonamide product, with hydrogen gas evolving at the cathode. chemistryviews.orgtue.nl Another approach is the dehydrogenative electrochemical synthesis from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov This method directly introduces the sulfonamide group onto an aromatic ring without prior functionalization. nih.gov These techniques represent advanced, green methodologies applicable to the synthesis of this compound and its derivatives. nih.gov
Key features of different electrosynthesis approaches for sulfonamides are outlined below.
| Method | Starting Materials | Key Features | Cell Type |
| Oxidative Coupling | Thiols, Amines | Catalyst-free, H₂ as byproduct | Undivided or Flow Cell |
| Dehydrogenative Sulfonamidation | (Hetero)arenes, SO₂, Amines | Convergent, uses non-prefunctionalized arenes | Divided H-type Cell |
| From Sulfinic Acids | Sodium Sulfinates, Amines | Uses stable and inexpensive sulfinate salts | Cavity Cell with Graphite Macroelectrode |
| From DMSO | DMSO, Amines | DMSO acts as solvent and -SO₂Me precursor | Undivided Cell |
Spectroscopic and Crystallographic Elucidation of N 4 Methoxyphenyl Thiophene 2 Sulfonamide
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization
IR and UV-Vis spectroscopy provide information on the functional groups present and the electronic properties of the molecule, respectively.
Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational frequencies of bonds within the molecule. Key characteristic absorptions for N-(4-methoxyphenyl)thiophene-2-sulfonamide include the N-H stretch of the sulfonamide, the asymmetric and symmetric stretching of the S=O bonds, and C-H and C=C stretching from the aromatic rings. nih.gov
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H (Sulfonamide) | 3250 - 3300 | Stretching, often broad |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| S=O (Sulfonyl) | 1330 - 1360 | Asymmetric Stretching |
| S=O (Sulfonyl) | 1150 - 1180 | Symmetric Stretching |
| C=C (Aromatic) | 1500 - 1600 | Ring Stretching |
| C-O-C (Ether) | 1240 - 1260 | Asymmetric Stretching |
| S-N (Sulfonamide) | 900 - 940 | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum arises from electronic transitions within the molecule, typically π-π* and n-π* transitions in the aromatic systems. The spectrum for this compound would be expected to show strong absorption bands in the UV region, characteristic of the conjugated thiophene (B33073) and methoxyphenyl rings. The presence of the sulfonamide linker can influence the position and intensity of these absorptions. nih.gov
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₁₁NO₃S₂), the expected exact mass is approximately 269.0180 g/mol .
Under electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can then be used to analyze the fragmentation pathways. Common fragmentation patterns for sulfonamides involve cleavage of the S-N bond and the S-C bond. nih.gov
Key expected fragments include:
[C₄H₃S-SO₂]⁺: A fragment corresponding to the thiophene-2-sulfonyl cation.
[H₂N-C₆H₄-OCH₃]⁺: A fragment from the 4-methoxyaniline cation radical.
Loss of SO₂ from the molecular ion is another common pathway for sulfonamides. nih.gov
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SCXRD) provides the definitive solid-state structure of a molecule, yielding precise bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding. While a specific crystal structure for this compound is not publicly available, analysis of closely related sulfonamide structures allows for a detailed prediction of its key geometric parameters. mdpi.comresearchgate.net
Table 4: Predicted Key Bond Lengths and Angles Based on Analogous Structures mdpi.com
| Parameter | Predicted Value |
| S=O Bond Length | ~1.43 Å |
| S-N Bond Length | ~1.63 Å |
| S-C (thiophene) Bond Length | ~1.76 Å |
| N-C (phenyl) Bond Length | ~1.44 Å |
| O-S-O Angle | ~119-121° |
| C-S-N Angle | ~107° |
| S-N-C Angle | ~116-120° |
Crystal System and Space Group Analysis
The determination of a compound's crystal structure through single-crystal X-ray diffraction is fundamental to understanding its solid-state arrangement. This analysis reveals the crystal system, which classifies the crystal based on its axial systems, and the space group, which describes the symmetry of the unit cell.
For sulfonamide derivatives, a variety of crystal systems are observed, with monoclinic and orthorhombic systems being common. For instance, the related compound N-(4-methoxyphenyl)picolinamide crystallizes in the monoclinic space group P21/n. Another similar structure, N-[2-((5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxyphenyl]-4-chlorobenzenesulfonamide, was found to crystallize in the triclinic P-1 space group.
A hypothetical data table for this compound, if determined, would resemble the following:
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P21/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| α (°) | Hypothetical Value |
| β (°) | Hypothetical Value |
| γ (°) | Hypothetical Value |
| Volume (ų) | Hypothetical Value |
| Z | Hypothetical Value |
| Density (calculated) | Hypothetical Value |
Intermolecular Interactions and Hydrogen Bonding Networks
The crystal packing of sulfonamides is significantly influenced by intermolecular interactions, particularly hydrogen bonds. The sulfonamide group (-SO₂NH-) provides both a hydrogen bond donor (N-H) and acceptors (O=S=O), leading to the formation of robust supramolecular structures.
In many sulfonamide crystal structures, N–H···O hydrogen bonds are the predominant interactions, often forming chains or dimeric motifs. For example, in a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamides, N–H···O hydrogen bonds were observed to form C(4) chains. In addition to these strong interactions, weaker C–H···O, C–H···π, and π–π stacking interactions play crucial roles in stabilizing the three-dimensional crystal lattice. The methoxy (B1213986) group on the phenyl ring can also act as a hydrogen bond acceptor.
A detailed analysis would include a table of hydrogen bond geometries:
| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
| e.g., N1–H1···O2 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
| e.g., C5–H5···O1 | Hypothetical | Hypothetical | Hypothetical | Hypothetical |
(D = donor atom, A = acceptor atom)
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, regions of close intermolecular contact can be identified. The surface is generated around a molecule in the crystal, and the distances from the surface to the nearest nucleus inside (di) and outside (de) are calculated.
The analysis is complemented by 2D fingerprint plots, which summarize the distribution of intermolecular contacts. These plots provide quantitative percentages for different types of contacts (e.g., H···H, O···H, C···H). For similar aromatic sulfonamides, H···H contacts often represent the largest contribution to the Hirshfeld surface, indicating the prevalence of van der Waals forces. Contacts involving oxygen (O···H/H···O) are also significant, corresponding to hydrogen bonds.
A summary of the analysis would typically be presented in a table:
| Interaction Type | Percentage Contribution (%) |
| H···H | Hypothetical Value |
| O···H / H···O | Hypothetical Value |
| C···H / H···C | Hypothetical Value |
| S···H / H···S | Hypothetical Value |
| C···C | Hypothetical Value |
| Other | Hypothetical Value |
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a standard technique to verify the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. The experimentally measured percentages are compared against the theoretically calculated values based on the compound's molecular formula (C₁₁H₁₁NO₃S₂). A close agreement between the found and calculated values confirms the purity and stoichiometry of the sample.
A typical data presentation is as follows:
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 48.69 | Not Available |
| Hydrogen (H) | 4.09 | Not Available |
| Nitrogen (N) | 5.16 | Not Available |
| Sulfur (S) | 23.64 | Not Available |
Computational and Theoretical Investigations of N 4 Methoxyphenyl Thiophene 2 Sulfonamide
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies of sulfonamide derivatives. semanticscholar.org
Optimized Geometries and Conformational Analysis
DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine the most stable three-dimensional arrangement of atoms in N-(4-methoxyphenyl)thiophene-2-sulfonamide. semanticscholar.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.
For thiophene (B33073) sulfonamide derivatives, typical calculated bond lengths for the S=O groups in the sulfonamide moiety are around 1.46 Å, and the S–N bond length is approximately 1.67 Å to 1.68 Å. semanticscholar.org The bond angles of O=S=O are generally calculated to be in the range of 120.46–121.18°, which is in close agreement with experimental values. semanticscholar.org In related N-(4-methoxyphenyl)-sulfonamides, the average S–N bond length is found to be around 1.633 Å. mdpi.com
Conformational analysis reveals the different spatial arrangements of the molecule due to rotation around single bonds. The dihedral angle between the thiophene and the phenyl rings is a key conformational parameter. In a related compound, (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone, the dihedral angle between the thiophene and 4-methoxyphenyl (B3050149) rings is a significant 43.70°, indicating a substantially twisted structure. nih.gov For N-(4'-methoxyphenyl)-3-bromothiobenzamide, computational data show that different conformations can exist with relatively small energy differences, leading to conformational polymorphism in the solid state. nih.gov The orientation of the methoxy (B1213986) group is also a point of interest, with studies on related molecules showing it can adopt different conformations. nih.gov
| Bond | Typical Calculated Bond Length (Å) |
|---|---|
| S=O | 1.45 - 1.46 |
| S–N | 1.63 - 1.68 |
| S–C (thiophene) | 1.73 - 1.75 |
| Angle | Typical Calculated Bond Angle (°) |
|---|---|
| O=S=O | 120.46 - 121.18 |
| O=S–N | 105.04 - 111.26 |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity and electronic properties of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. researchgate.net
The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.gov For a series of thiophene sulfonamide derivatives, the calculated HOMO-LUMO energy gaps were found to be in the range of 3.44–4.65 eV, indicating that these compounds are generally stable. semanticscholar.org In a study of a related N-[2-((5-bromo-2-chloro-pyrimidin-4-yl)thio)-4-methoxyphenyl]-4-chlorobenzenesulfonamide, the electron density of the HOMO was concentrated on the 4-methoxyphenyl group, while the LUMO was located on the pyrimidinyl group. uomphysics.net For this compound, it is expected that the HOMO would be localized on the electron-rich methoxyphenyl and thiophene rings, while the LUMO would be distributed over the electron-withdrawing sulfonamide group.
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.45 to -7.18 | Electron-donating ability |
| ELUMO | -4.77 to -2.01 | Electron-accepting ability |
| ΔE (HOMO-LUMO Gap) | 3.44 - 4.65 | Chemical reactivity and stability |
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For sulfonamide-containing molecules, the MEP map typically shows negative potential around the oxygen atoms of the sulfonyl group, indicating these are sites for hydrogen bond acceptance. uomphysics.net The nitrogen atom of the sulfonamide group can show a region of positive potential, making it a potential hydrogen bond donor. uomphysics.net In a related molecule containing a 4-methoxyphenyl group, the oxygen atom of the methoxy group also presents a region of negative electrostatic potential. uomphysics.net The aromatic rings generally exhibit regions of both positive and negative potential, which can be involved in π-π stacking and other non-covalent interactions.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide detailed insights into its conformational flexibility in different environments, such as in aqueous solution. These simulations can reveal the most populated conformations and the energy barriers between them, offering a more dynamic picture than static DFT calculations.
MD simulations are also instrumental in studying solvation effects. By simulating the compound in a box of explicit solvent molecules (e.g., water), one can analyze the specific interactions between the solute and the solvent. This includes the formation and lifetime of hydrogen bonds between the sulfonamide group and water molecules, and the arrangement of water molecules around the hydrophobic thiophene and phenyl rings. Such studies on sulfonamides have been used to understand their interactions with biological macromolecules by observing the stability of docked complexes and the dynamics of key interactions over time. peerj.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ekb.eg For a class of compounds including this compound, QSAR models can be developed to predict their activity against a specific biological target.
To build a QSAR model, a set of structurally related sulfonamides with known biological activities is required. medwinpublishers.com Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include topological, electronic, and physicochemical descriptors. nih.gov Statistical methods, such as multiple linear regression, are then used to create an equation that correlates these descriptors with the observed biological activity. ekb.eg A robust QSAR model can then be used to predict the activity of new, unsynthesized sulfonamide derivatives, guiding the design of more potent compounds. QSAR studies on sulfonamides have successfully modeled their antidiabetic and antimicrobial activities. medwinpublishers.comjbclinpharm.org
Molecular Docking Studies for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov For this compound, molecular docking can be used to predict its binding mode and affinity to various biological targets, such as enzymes or receptors.
In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then placed in the active site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.
Due to a lack of specific computational and theoretical research focused solely on this compound in the provided search results, a detailed article on its putative binding sites and binding affinities cannot be generated at this time.
Therefore, the following sections on "Identification of Putative Binding Sites" and "Prediction of Binding Affinities and Interaction Modes" cannot be populated with the required detailed research findings and data tables. Further research specifically targeting the computational analysis of this compound is needed before a comprehensive article on these aspects can be written.
Structure Activity Relationship Sar Studies of N 4 Methoxyphenyl Thiophene 2 Sulfonamide Analogs
Impact of Substituents on Biological Activity Profiles
The biological activity of N-(4-methoxyphenyl)thiophene-2-sulfonamide analogs can be significantly modulated by the introduction of various substituents on both the phenyl and thiophene (B33073) rings. These modifications can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity, selectivity, and pharmacokinetic properties.
The methoxy (B1213986) group at the para-position of the phenyl ring in this compound is a key determinant of its biological activity. This group can participate in hydrogen bonding, with the oxygen atom acting as a hydrogen bond acceptor, which can be crucial for anchoring the ligand within the binding pocket of a target protein. In a study of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, the methoxy oxygen was observed to act as a hydrogen bond acceptor in one of the crystal structures. mdpi.com
The impact of the methoxy group on binding affinity and selectivity can be summarized in the following table:
| Structural Feature | Influence on Binding Affinity | Influence on Selectivity |
| Para-Methoxy Group | Can enhance binding through hydrogen bonding and favorable electronic interactions. | The specific positioning and orientation can contribute to selective binding to the target over other proteins. |
| Hydrogen Bond Acceptor | The oxygen atom can form hydrogen bonds with amino acid residues in the active site, increasing affinity. | The precise geometry of the hydrogen bond can dictate selectivity for a particular target isoform. |
| Electronic Effects | The electron-donating nature of the methoxy group can modulate the electron density of the phenyl ring, influencing interactions. | Can fine-tune electronic complementarity with the target's binding site, enhancing selectivity. |
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic rings of this compound analogs is a common strategy to modulate their physicochemical properties. Halogenation generally increases the lipophilicity of a molecule, which can have a profound effect on its ability to cross biological membranes. researchgate.net An increase in lipophilicity often leads to enhanced membrane permeability and cellular uptake. nih.gov
The nature of the halogen atom is also important. For instance, the strong halogen bonding ability of iodine has been suggested to play a significant role in membrane transport. nih.gov In the design of selective carbonic anhydrase inhibitors, halogen atoms on a benzenesulfonamide (B165840) ring were found to orient the ring in the active site, thereby affecting affinity and selectivity. nih.gov
The following table outlines the general effects of halogenation on the physicochemical properties of drug candidates:
| Halogen Substituent | Effect on Lipophilicity | Effect on Membrane Permeability |
| Fluorine | Moderate increase | Generally enhances permeability |
| Chlorine | Significant increase | Often improves permeability |
| Bromine | High increase | Can significantly enhance permeability |
| Iodine | Very high increase | May facilitate transport through specific interactions like halogen bonding nih.gov |
Modifications involving alkyl chains on the this compound scaffold can influence several key pharmacokinetic parameters, including solubility and bioavailability. Generally, increasing the length of an alkyl chain leads to a decrease in aqueous solubility and an increase in lipophilicity. acs.org This trade-off needs to be carefully balanced, as adequate solubility is necessary for absorption, while sufficient lipophilicity is required for membrane permeation.
In a study of alkylimino-substituted sulfonamides, the partition coefficient (log P) was found to increase with the number of carbon atoms in the alkylamine chain. acs.org For some thiophene sulfonamide derivatives, an alkyl chain length of four carbons (n=4) was found to be optimal for potent inhibitory activity against certain enzymes. researchgate.net The introduction of polar functional groups within an alkyl chain can be a strategy to improve solubility and metabolic stability. nih.gov
The following table summarizes the general trends observed with alkyl chain modifications:
| Modification | Impact on Solubility | Impact on Bioavailability |
| Increasing Alkyl Chain Length | Generally decreases aqueous solubility | Can increase or decrease depending on the balance with solubility and membrane permeability |
| Introduction of Polar Groups (e.g., -OH, -NH2) | Generally increases aqueous solubility | May improve oral bioavailability by enhancing dissolution |
| Branching of Alkyl Chain | May increase solubility compared to linear chains of the same length | Can affect metabolic stability and receptor binding |
Stereochemical Considerations and Enantioselectivity in Biological Interactions
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are themselves chiral. While this compound itself is achiral, the introduction of chiral centers into its analogs can lead to enantiomers with significantly different biological activities, potencies, and metabolic profiles.
The differential activity of enantiomers arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into the chiral binding site of a receptor or enzyme. One enantiomer may bind with high affinity, while the other may have weak or no activity. In some cases, one enantiomer can be an agonist while the other is an antagonist.
Recent advances in catalysis have enabled the enantioselective modification of sulfonamides, allowing for the synthesis of chiral derivatives with high enantiomeric excess. rsc.org For instance, rhodium-catalyzed cyclopropanations have been shown to proceed with high enantioselectivity on substrates containing a sulfonamide group. acs.org Such methods are crucial for accessing single enantiomers for biological evaluation, thereby avoiding the complications of administering racemic mixtures.
Design Principles for Enhanced Target Selectivity and Potency
The rational design of this compound analogs with enhanced target selectivity and potency relies on a deep understanding of the SAR and the three-dimensional structure of the target protein. Key design principles include:
Exploiting Target-Specific Interactions: Identifying unique features in the binding site of the target protein that can be exploited to achieve selectivity. This may involve introducing substituents that form specific hydrogen bonds, salt bridges, or hydrophobic interactions with residues that are not conserved in related proteins.
Scaffold Hopping and Bioisosteric Replacement: Replacing the thiophene or phenyl ring with other aromatic or heteroaromatic systems can lead to novel interactions and improved properties. Similarly, replacing functional groups with bioisosteres can fine-tune the electronic and steric properties of the molecule to optimize binding.
Conformational Constraint: Introducing rigid elements or cyclic structures into the molecule can lock it into a bioactive conformation, reducing the entropic penalty of binding and thus increasing potency.
Structure-Based Drug Design: When the crystal structure of the target protein is available, computational tools such as molecular docking and molecular dynamics simulations can be used to predict the binding modes of designed analogs and prioritize their synthesis. nih.govnih.gov This approach allows for the design of ligands that have optimal complementarity with the shape and chemical environment of the active site.
By applying these principles, it is possible to systematically optimize the structure of this compound to develop potent and selective drug candidates for a variety of therapeutic targets.
Mechanistic Investigations of N 4 Methoxyphenyl Thiophene 2 Sulfonamide Interactions with Biological Targets
Receptor Binding Studies and Ligand-Receptor Interactions
While the primary recognized targets of N-(4-methoxyphenyl)thiophene-2-sulfonamide are enzymes like DHPS and CAs, the broader thiophene (B33073) sulfonamide scaffold has been explored for its potential to interact with cell surface receptors. Specifically, N-(heteroaryl)thiophene sulfonamides and N-(alkyloxycarbonyl)thiophene sulfonamides have been synthesized and evaluated as ligands for the angiotensin II type 2 (AT2) receptor.
Studies on these related series have identified compounds with high binding affinities for the AT2 receptor, with Ki values in the low nanomolar range. These findings indicate that the thiophene sulfonamide core can serve as a scaffold for developing potent and selective receptor ligands. However, specific binding studies for this compound at the AT2 receptor or other receptors have not been prominently reported. Further investigation would be necessary to characterize its receptor binding profile.
Cellular Pathway Modulation (Molecular Basis)
The interaction of this compound with its biological targets leads to the modulation of key cellular pathways at a molecular level.
Folate Synthesis Pathway: The most direct and well-understood modulation is the disruption of the folate synthesis pathway in microorganisms. By competitively inhibiting DHPS, the compound blocks the production of dihydrofolate, a vital precursor for tetrahydrofolate (THF). THF is an essential cofactor for one-carbon transfer reactions necessary for the synthesis of purines, thymidine, and certain amino acids (e.g., methionine). The depletion of the THF pool ultimately leads to the cessation of DNA, RNA, and protein synthesis, resulting in the inhibition of microbial growth and proliferation.
pH Regulation and Cancer-Associated Pathways: Through the inhibition of carbonic anhydrase isoforms, particularly the tumor-associated hCA IX and hCA XII, sulfonamides can modulate cellular pH homeostasis. In the hypoxic environment of solid tumors, these enzymes help maintain a neutral intracellular pH while contributing to an acidic extracellular space, which facilitates tumor invasion, metastasis, and resistance to therapy. Inhibition of hCA IX and XII by a compound like this compound would disrupt this pH regulation, leading to intracellular acidification and a decrease in the acidification of the tumor microenvironment. This can suppress tumor cell proliferation and sensitize them to other chemotherapeutic agents.
Interaction with Nucleic Acids (e.g., DNA Binding Studies)
Comprehensive searches of available scientific literature and research databases did not yield specific studies detailing the direct interaction of this compound with nucleic acids such as DNA. Consequently, there is no published data, including binding affinities, modes of interaction (e.g., intercalation, groove binding), or structural analysis of this specific compound with DNA or RNA.
While the broader classes of compounds to which this compound belongs—sulfonamides and thiophene derivatives—have been subjects of such investigations, the explicit experimental data for this particular molecule remains unavailable. Research on other sulfonamide derivatives has shown various types of DNA interactions, including both intercalative and groove binding. nih.gov Similarly, studies on different thiophene-containing molecules have demonstrated mechanisms like minor groove binding. researchgate.netnih.gov However, these findings are not directly applicable to this compound without specific experimental validation.
Therefore, a detailed analysis, including data tables on binding constants or thermodynamic parameters concerning the interaction of this compound with nucleic acids, cannot be provided at this time. Further experimental research, such as spectrophotometric titrations, fluorescence quenching studies, circular dichroism, or X-ray crystallography, would be required to elucidate the potential and nature of its DNA binding capabilities.
Advanced Applications and Future Research Directions
N-(4-methoxyphenyl)thiophene-2-sulfonamide as a Versatile Building Block in Complex Organic Synthesis
The structural architecture of this compound, featuring a reactive thiophene (B33073) ring and a sulfonamide linkage, positions it as a valuable scaffold in the field of organic synthesis. Thiophene and its derivatives are recognized as indispensable building blocks for creating a diverse array of chemical entities, including pharmaceuticals and agrochemicals. researchgate.net The synthesis of thiophene sulfonamides often involves the reaction of a thiophene sulfonyl chloride with an appropriate amine, a robust and versatile chemical transformation. A common approach for analogous compounds involves the straightforward reaction of a sulfonyl chloride with an aniline (B41778) derivative, highlighting the accessibility of this class of molecules. mdpi.com
While specific literature detailing the use of this compound as a starting material is nascent, its constituent parts suggest numerous possibilities for elaboration. The thiophene ring can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. nih.gov Furthermore, the sulfonamide nitrogen can, under certain conditions, be alkylated or arylated, providing another vector for molecular diversification. Synthetic strategies employed for similar structures, such as the acylation of substituted thiophen-2-amines to create complex amides, demonstrate the synthetic utility of the thiophene core. nih.gov The development of novel one-pot methods for creating related sulfur-nitrogen bonds, such as those in sulfonimidamides, further expands the toolkit available to chemists for utilizing scaffolds like this compound to construct more complex molecular targets. acs.org
Potential in Materials Science: Organic Semiconductors and Optoelectronic Devices
Thiophene-based compounds are at the forefront of materials science research, particularly in the development of organic electronics. researchgate.netunibo.it The π-conjugated system of the thiophene ring endows these materials with unique electronic and optical properties, making them ideal candidates for use as organic semiconductors. nih.gov This has led to their application in a range of optoelectronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). nih.govresearchgate.net
The incorporation of a sulfonamide group, as seen in this compound, can modulate the electronic properties of the thiophene ring system. This tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is critical for designing efficient semiconductor materials. The design of high-performance organic semiconducting materials requires a deep understanding of how molecular structure influences solid-state packing and charge carrier transport. nih.gov Although this compound has not been extensively studied for these specific applications, its structure is analogous to other thiophene-containing materials that have shown promise. Research in this area focuses on synthesizing oligo- and polythiophenes and correlating their structural features with device performance. researchgate.net The versatility and chemical robustness of the thiophene core make it a promising platform for developing new materials for advanced electronics.
Role in the Development of Chemical Probes for Biochemical Pathways
Chemical probes are essential tools for dissecting complex biological processes. The unique chemical properties of the thiophene sulfonamide scaffold make it an attractive framework for the design of such probes. For instance, thiophene-based dyes have been successfully developed for imaging cell membranes, demonstrating the utility of the thiophene moiety in biological imaging. rsc.org
The sulfonamide group is a key pharmacophore that can interact with biological targets, such as the zinc ion in the active site of metalloenzymes. This property has been exploited in the design of inhibitors for enzymes like carbonic anhydrase. nih.gov More recently, sulfonamide derivatives have been identified as covalent inhibitors for specific enzymes, acting as powerful chemical probes to study protein function. nih.gov The development of these probes often involves synthesizing a library of compounds with modifications to the core structure to optimize potency and selectivity. The synthesis of fluorinated isothiocyanates as chemical probes to study sulforaphane metabolism provides a template for how derivatives of a parent compound can be created to trace their interactions within cellular systems. ljmu.ac.uk While this compound itself has not been reported as a chemical probe, its structure provides a foundation for the rational design of novel probes targeting specific enzymes or biochemical pathways.
Innovations in Computational Design and High-Throughput Screening for Novel Analogs
Modern drug discovery and materials development heavily rely on computational tools and high-throughput screening (HTS) to accelerate the identification of lead compounds. Thiophene sulfonamide derivatives have been the subject of such innovative approaches.
Computational Studies: Density Functional Theory (DFT) calculations have been employed to study the geometric parameters, molecular orbitals, and spectroscopic properties of thiophene sulfonamide derivatives. researchgate.netmdpi.com These computational studies provide valuable insights into the electronic structure and stability of these molecules, guiding the design of new analogs with desired properties. mdpi.com Molecular docking is another powerful computational tool used to predict how these compounds interact with biological targets. For example, docking studies have been instrumental in understanding the inhibition mechanism of thiophene-based sulfonamides against carbonic anhydrase I and II isoenzymes, revealing key interactions within the enzyme's active site. nih.gov
High-Throughput Screening (HTS): HTS allows for the rapid testing of large compound libraries for activity against a specific target. Thiophene-carboxamide inhibitors have been identified from HTS campaigns against pathogenic bacteria. researchgate.net Furthermore, innovative HTS-compatible chemistry, such as the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, enables the rapid synthesis and screening of hundreds of analogs from a single hit compound, significantly accelerating the hit-to-lead optimization process. chemrxiv.org This combination of computational design and HTS provides a powerful platform for discovering novel analogs of this compound with enhanced activity for a variety of applications.
| Approach | Description | Application Example | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculates electronic structure, geometric parameters, and spectroscopic properties. | Studying molecular orbitals and thermodynamic parameters of thiophene sulfonamides. | researchgate.netmdpi.com |
| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a biological target. | Elucidating the inhibition mechanism of thiophene sulfonamides against carbonic anhydrase. | nih.gov |
| Ligand-Based Virtual Screening | Identifies new molecules based on the similarity to known active compounds. | Discovery of new antimicrobial thiophene derivatives. | frontiersin.org |
| High-Throughput Screening (HTS) | Rapidly assays large libraries of chemical compounds for biological activity. | Identification of thiophene/carboxamide inhibitors from the MyriaScreen Library. | researchgate.net |
Emerging Areas of Research for Thiophene Sulfonamide Derivatives in Diverse Scientific Fields
The versatile thiophene sulfonamide scaffold continues to be a fertile ground for new discoveries in various scientific fields. Researchers are actively exploring its potential in several emerging areas, driven by its favorable biological and chemical properties.
One of the most prominent areas is in the development of enzyme inhibitors. Thiophene-based sulfonamides have shown potent inhibitory activity against human carbonic anhydrase I and II isoenzymes, which are implicated in various diseases. nih.govresearchgate.net This has spurred further investigation into designing novel and selective inhibitors based on this scaffold.
In oncology, novel thiophene derivatives incorporating the sulfonamide moiety are being synthesized and evaluated as potential anticancer agents. nih.govresearchgate.net Studies have shown that some of these compounds exhibit significant cytotoxic activity against cancer cell lines, such as human breast cancer (MCF7). nih.gov Another critical area is the fight against antimicrobial resistance. Thiophene derivatives are being investigated for their activity against drug-resistant Gram-negative bacteria, offering a potential new class of antibacterial agents. frontiersin.org
Beyond medicine, the thiophene framework is being utilized in agriculture. For example, N-(thiophen-2-yl) nicotinamide derivatives have been designed and synthesized as potent fungicides to combat crop diseases like cucumber downy mildew. nih.gov The broad spectrum of biological activities associated with thiophene sulfonamide derivatives ensures that they will remain a subject of intensive research and development in the coming years.
| Research Area | Biological Target/Activity | Key Findings | Reference |
|---|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrase I & II | Potent inhibition with Ki values in the nanomolar to micromolar range. | nih.gov |
| Anticancer | Human Breast Cancer (MCF7) | Some derivatives showed higher cytotoxic activity than the standard drug doxorubicin. | nih.gov |
| Antimicrobial | Drug-Resistant Bacteria | Identified derivatives with activity against colistin-resistant A. baumannii and E. coli. | frontiersin.org |
| Antifungal (Agrochemical) | Cucumber Downy Mildew | A lead compound exhibited excellent fungicidal activity, superior to commercial fungicides. | nih.gov |
Q & A
Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)thiophene-2-sulfonamide and its derivatives?
A common method involves reacting N-(4-methoxyphenyl)acetamide with carbon disulfide under NaOH catalysis at 22°C, yielding intermediates such as sodium acetyl(4-methoxyphenyl)aminothiodithiocarbamate (78–85% yield) . Subsequent derivatization via acylation with acid chlorides (e.g., benzoic or nitro-substituted benzoyl chlorides) in chloroform produces sulfonamide derivatives. For thiophene-sulfonamide scaffolds, nucleophilic substitution or coupling reactions with thiophene precursors are employed, followed by purification via column chromatography .
Q. How should researchers characterize the structural integrity of synthesized compounds?
Use a combination of:
- Elemental analysis for empirical formula verification.
- IR spectroscopy to confirm functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹).
- NMR spectroscopy (¹H and ¹³C) to resolve aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl groups) and sulfonamide NH signals (δ ~10–12 ppm).
- Mass spectrometry for molecular ion validation .
Q. What preliminary biological assays are suitable for evaluating this compound?
Screen for antimicrobial activity using agar diffusion assays against Fusarium oxysporum (fungi) and Pectobacterium carotovorum (bacteria) at 0.4% concentration, measuring inhibition zones (e.g., 18 mm for fungal suppression) . For anticancer potential, use MTT assays on cell lines like HCT-116 or MCF-7, comparing IC₅₀ values to reference compounds .
Advanced Research Questions
Q. How do substituents on the sulfonamide group influence biological activity?
Modifications at the sulfonamide moiety (e.g., morpholine, piperidine, or quinazoline groups) enhance target specificity. For example:
- Quinazoline-sulfonyl derivatives (e.g., compound 38 in ) show IC₅₀ values <10 µM against HCT-116 due to improved DNA intercalation.
- Morpholine-substituted analogs exhibit cardioprotective effects by reducing hypoxic smooth muscle contraction by >40% compared to Levocarnitine . Structure-activity relationship (SAR) studies should prioritize substituent polarity and steric effects using molecular docking and free-energy calculations .
Q. How can researchers resolve contradictions in biological data across studies?
Contradictions often arise from assay variability or substituent effects. For example:
- Antifungal activity : Sodium acetyl derivatives show full growth inhibition at 0.4%, while non-acetylated analogs require higher concentrations. This suggests the acetyl group enhances membrane permeability .
- Cancer cell selectivity : Activity varies across cell lines (e.g., SF268 vs. PC-3) due to differences in efflux pump expression. Validate using ATP-binding cassette (ABC) transporter inhibitors . Standardize protocols (e.g., consistent inoculum size in antimicrobial assays) and use multivariate statistical analysis to isolate critical variables.
Q. What advanced structural analysis techniques are critical for mechanistic studies?
- Single-crystal X-ray diffraction : Resolve intramolecular interactions (e.g., N–H⋯O hydrogen bonds in thiophene-sulfonamide derivatives, as in ).
- DSC/TGA : Assess thermal stability for formulation studies.
- DFT calculations : Model electronic transitions (e.g., HOMO-LUMO gaps) to predict redox behavior in biological environments .
Q. How can researchers optimize reaction yields for complex derivatives?
Key strategies include:
- Solvent optimization : Use THF/H₂O (5:1) for oxidation steps to improve solubility of intermediates (e.g., diol oxidation to aldehydes in ).
- Catalyst screening : Test Pd/C or CuI for cross-coupling reactions involving thiophene cores.
- Microwave-assisted synthesis : Reduce reaction times for hydrazine derivatives from 12 hours to <2 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
